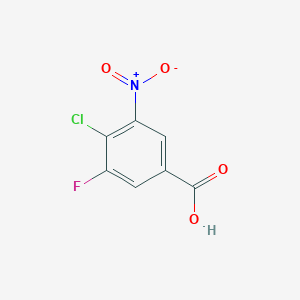

4-Chloro-3-fluoro-5-nitrobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-fluoro-5-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNO4/c8-6-4(9)1-3(7(11)12)2-5(6)10(13)14/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTJZEAGZIMBMFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 3 Fluoro 5 Nitrobenzoic Acid

Established Laboratory Synthesis Routes for Halogenated Nitrobenzoic Acids

Laboratory synthesis of halogenated nitrobenzoic acids is fundamental for research and development, providing access to compounds for further chemical elaboration. These routes prioritize versatility and the ability to produce high-purity materials on a smaller scale.

The most direct and common laboratory method for preparing 4-Chloro-3-fluoro-5-nitrobenzoic acid is the nitration of a corresponding halogenated benzoic acid. This electrophilic aromatic substitution reaction introduces a nitro group onto the aromatic ring. sci-hub.selibretexts.org

A specific reported synthesis involves the direct nitration of 3-chloro-4-fluorobenzoic acid. chemicalbook.com In this procedure, the starting material is treated with a nitrating mixture, typically a combination of concentrated nitric acid and concentrated sulfuric acid. chemicalbook.combyjus.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. libretexts.orgbyjus.comnumberanalytics.com The reaction mixture is heated to facilitate the substitution, and upon completion, the product is precipitated by pouring the mixture into ice water. chemicalbook.com

| Starting Material | Reagents | Temperature | Time | Yield | Reference |

| 3-Chloro-4-fluorobenzoic acid | Nitric acid, Sulfuric acid | 100 °C | 2 hours | 78% | chemicalbook.com |

The final position of the incoming nitro group on the benzene (B151609) ring is dictated by the directing effects of the substituents already present: the carboxylic acid (-COOH), the chlorine (-Cl), and the fluorine (-F).

Carboxylic Acid Group (-COOH): This group is a deactivating, meta-director due to its electron-withdrawing nature. truman.edutruman.edu

Halogen Groups (-Cl, -F): Halogens are deactivating yet ortho, para-directors. researchgate.net

In the nitration of 3-chloro-4-fluorobenzoic acid, the substitution occurs at the C5 position. This position is meta to the carboxylic acid group and ortho to the chlorine atom. The observed regioselectivity suggests that the directing effect of the powerful meta-directing carboxylic acid group is a dominant factor. However, the activation of the ortho position by the halogen also plays a role. researchgate.net Strategies to achieve high regioselectivity often involve precise control of reaction conditions, as even strongly directing groups can sometimes lead to mixtures of isomers. numberanalytics.comtruman.edu The use of specific directing groups can be a deliberate strategy to force substitution at a desired position. rsc.org

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing the formation of byproducts, such as unwanted isomers. numberanalytics.com Key parameters for optimization in nitration reactions include temperature, reaction time, and the composition of the nitrating mixture. nih.govresearchgate.net

Temperature: Nitration reactions are highly exothermic, and temperature control is critical. nih.gov For many benzoic acid nitrations, maintaining a very low temperature (e.g., below 0-5 °C) is essential to prevent the formation of ortho-isomers and other byproducts. truman.edutruman.edu However, in the specific synthesis from 3-chloro-4-fluorobenzoic acid, a higher temperature of 100°C is employed, indicating that the deactivation of the ring by three electron-withdrawing groups requires more forcing conditions to achieve a reasonable reaction rate. chemicalbook.com

Reagent Stoichiometry: The ratio of nitric acid to sulfuric acid and the substrate is a critical variable. The concentration of sulfuric acid influences the generation of the nitronium ion and thus the reaction rate. nih.gov In industrial settings, minimizing the large excess of sulfuric acid is an economic and environmental objective. google.com The use of oleum (B3057394) (fuming sulfuric acid) can be employed to consume the water generated during the reaction, maintaining the concentration of the sulfuric acid and ensuring the reaction proceeds efficiently. google.com

Advanced Methodologies: Modern approaches like flow chemistry offer improved safety and efficiency over traditional batch reactions. numberanalytics.comnih.gov Continuous-flow reactors provide superior heat transfer, which is vital for managing exothermic nitration reactions, and allow for precise control over residence time, leading to higher yields and purity. nih.govnih.gov

| Parameter | Effect on Reaction | Optimization Goal | Reference |

| Temperature | Affects reaction rate and selectivity (isomer formation). Highly exothermic. | Maintain optimal temperature for desired isomer; prevent runaway reactions. | truman.edunih.gov |

| Acid Ratio (H₂SO₄/HNO₃) | Determines the concentration of the active nitronium ion (NO₂⁺). | Maximize NO₂⁺ formation while minimizing substrate oxidation and side reactions. | nih.govnih.gov |

| Concentration | High acid concentration drives the reaction but increases cost and waste. | Use the minimum effective concentration for high conversion. | numberanalytics.comgoogle.com |

| Residence Time | Influences conversion and throughput, especially in flow chemistry. | Achieve high conversion in the shortest time possible for maximum efficiency. | nih.govresearchgate.net |

Multi-step syntheses provide an alternative approach, building the molecule by combining different fragments or by sequentially modifying a simpler aromatic precursor. libretexts.org The order of reactions is critical to ensure the correct regiochemistry. youtube.comyoutube.com

For example, a general strategy for synthesizing a substituted nitrobenzoic acid might start from toluene (B28343). vedantu.com The synthetic path chosen depends on the desired final arrangement of substituents:

Nitration then Oxidation: Toluene can be nitrated first. Since the methyl group is an ortho, para-director, this yields a mixture of o-nitrotoluene and p-nitrotoluene. vedantu.compreply.com Subsequent oxidation of the methyl group with a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) converts it into a carboxylic acid. quora.comorgsyn.org

Oxidation then Nitration: Alternatively, toluene can first be oxidized to benzoic acid. wikipedia.org The resulting carboxylic acid group is a meta-director, so subsequent nitration will yield m-nitrobenzoic acid. truman.eduvedantu.com

Applying this logic to a more complex target like this compound would involve a carefully planned sequence of halogenation, nitration, and side-chain oxidation steps, with the choice of each step being guided by the directing effects of the existing substituents. quora.com

Nitration of Halogenated Benzoic Acid Precursors

Industrial-Scale Preparation and Process Optimization

On an industrial scale, the primary concerns are cost, safety, efficiency, and waste reduction. nih.gov Synthesis routes are often designed starting from readily available, inexpensive bulk chemicals. wikipedia.org

Industrial routes to halogenated nitrobenzoic acids frequently start with substituted toluenes or acetophenones rather than the corresponding benzoic acids, as these precursors are often more accessible and economical. google.comgoogle.comquora.com

From Acetophenone (B1666503) Derivatives: Another viable pathway starts with a substituted acetophenone. The acetyl group can be oxidized to a carboxylic acid group. quora.comresearchgate.net One method involves a multi-step synthesis where acetophenone is first oxidized to benzoic acid, which is then nitrated. truman.edu A more direct, one-pot oxidation of acetophenone derivatives to the corresponding benzoic acids can be achieved using reagents like ceric(IV) ammonium (B1175870) nitrate (B79036) (CAN) in acetic acid. researchgate.net This approach is valuable due to the relative ease of introducing an acetyl group to an aromatic ring via Friedel-Crafts acylation. quora.com

| Precursor Type | Key Reaction Steps | Advantages | Reference |

| Toluene Derivatives | 1. Nitration2. Side-chain oxidation (e.g., with KMnO₄) | Utilizes inexpensive starting materials. Established oxidation chemistry. | vedantu.comgoogle.com |

| Toluene Derivatives | 1. Side-chain photochlorination2. Nitration3. Hydrolysis/Oxidation | Can be performed as a high-yield, multi-step, one-pot synthesis. | google.com |

| Acetophenone Derivatives | 1. Oxidation of acetyl group (e.g., with CAN)2. Nitration | Acetyl group can be introduced via Friedel-Crafts acylation. Direct oxidation methods exist. | truman.eduresearchgate.net |

Sustainability Considerations in Large-Scale Production

For industrial-scale synthesis, sustainability is a critical factor. Research and process optimization efforts are directed towards improving efficiency, reducing waste, and employing more environmentally friendly reaction conditions.

| Parameter | Value | Significance |

|---|---|---|

| Achieved Purity | Up to 99.7% | High-quality product suitable for pharmaceutical applications. |

| Achieved Yield | Up to 90% | Maximizes product output from starting materials. |

| Key Protocol | Filtrate Recycling google.com | Reduces acid waste and improves process sustainability. |

The pursuit of greener chemical processes has led to the development of synthetic methods that operate under milder and more environmentally benign conditions. The pathway starting from 2-chloro-4-fluorotoluene (B151448) is described as having a short process cycle and mild conditions. google.com This approach is considered advantageous for industrial production due to lower equipment requirements and the generation of less waste ("three wastes"). google.com While not entirely solvent-free, optimizing reaction conditions to minimize harsh chemicals and energy consumption is a key aspect of making the synthesis more environmentally friendly. google.com

Novel Synthetic Approaches and Intermediate Development

The field of organic synthesis is continually evolving, with research dedicated to discovering new pathways and intermediates to produce valuable compounds like this compound more efficiently.

Research into the synthesis of benzoic acid derivatives has identified novel and versatile intermediates. In the context of producing 2-chloro-4-fluoro-5-nitrobenzoic acid, 2-chloro-4-fluoro-5-nitrobenzotrichloride has been highlighted as a "novel and multi-usage reaction intermediate". google.com This intermediate, formed from the nitration of 2-chloro-4-fluorobenzotrichloride, serves as a versatile precursor. google.com It can be easily converted not only into the desired carboxylic acid but also into its corresponding acyl chloride and other derivatives, opening up pathways to a wider range of compounds for use in organic synthesis. google.com The development of such intermediates is crucial for expanding the synthetic toolkit available to chemists for creating complex molecules. nih.govresearchgate.net

Solid-Phase Synthesis Applications utilizing this compound as a Building Block

There is a notable lack of published research detailing the use of this compound in solid-phase synthesis. Methodologies that are common for similar aromatic carboxylic acids, such as immobilization on a solid support for the combinatorial synthesis of compound libraries, have not been reported for this specific molecule. While the structural features of this compound—namely the carboxylic acid handle for resin attachment and the reactive chloro, fluoro, and nitro groups for diversification—theoretically make it a candidate for solid-phase applications, no practical examples have been documented in the literature.

No specific protocols or research findings are available that describe the immobilization of this compound onto a solid support. Typically, a carboxylic acid would be anchored to a resin, such as a Wang or Merrifield resin, through an ester linkage. This process would involve activation of the carboxylic acid (e.g., with a carbodiimide) followed by reaction with a hydroxyl or chloromethyl group on the resin. However, the specifics of such a process for this compound, including suitable resins, coupling agents, reaction conditions, and loading efficiencies, have not been described in the scientific literature.

Consistent with the lack of information on its immobilization, there are no published reports on the sequential functionalization or cyclization of resin-bound this compound. In theory, once attached to a solid support, the aromatic ring could undergo a series of reactions. For instance, the nitro group could be reduced to an amine, which could then participate in amide bond formation or act as a nucleophile in cyclization reactions. Similarly, the chloro and fluoro substituents could potentially be displaced by nucleophiles under specific conditions to introduce further diversity. Despite these possibilities, no studies have been found that demonstrate these transformations on a solid support for this particular building block.

Chemical Reactivity and Mechanistic Investigations of 4 Chloro 3 Fluoro 5 Nitrobenzoic Acid

Nucleophilic Aromatic Substitution (SNAr) Reactions

The aromatic ring of 4-Chloro-3-fluoro-5-nitrobenzoic acid is rendered electron-deficient by the attached electron-withdrawing groups, making it susceptible to attack by nucleophiles. This reactivity is characteristic of the SNAr (addition-elimination) mechanism, which is common for aryl halides bearing such substituents. pressbooks.pubwikipedia.org

Displacement of Halogen Substituents (Chlorine and Fluorine)

Both the chlorine and fluorine atoms on the benzene (B151609) ring can be displaced by nucleophiles. The rate of these substitution reactions is significantly influenced by the electronic environment of the aromatic ring.

The nitro (-NO₂) and carboxylic acid (-COOH) groups are potent electron-withdrawing substituents that play a crucial role in activating the aromatic ring for nucleophilic attack. pressbooks.pubbyjus.com These groups delocalize the negative charge of the intermediate formed during the reaction, thereby stabilizing it and facilitating the substitution process. pressbooks.pubmasterorganicchemistry.com The presence of multiple electron-withdrawing groups generally enhances the rate of SNAr reactions. pressbooks.pubmasterorganicchemistry.com Specifically, for the reaction to proceed efficiently, these electron-withdrawing groups must be positioned ortho or para to the halogen leaving group. pressbooks.publibretexts.org This positioning allows for effective resonance stabilization of the negatively charged intermediate, a key factor in the SNAr mechanism. pressbooks.pubwikipedia.org

In the case of this compound, the nitro group is ortho to the fluorine atom and meta to the chlorine atom. The carboxylic acid group is meta to the fluorine and ortho to the chlorine. This arrangement suggests that the fluorine atom is more activated towards nucleophilic displacement due to the ortho-nitro group's strong activating effect.

The spatial arrangement and electronic properties of the substituents adjacent to the reaction center also impact reactivity. While specific studies on the stereoelectronic effects in this compound are not detailed in the provided results, general principles of SNAr reactions suggest that the orientation of the attacking nucleophile and the departing leaving group are influenced by the surrounding groups. The electron-withdrawing nature of the adjacent nitro and carboxyl groups polarizes the C-F and C-Cl bonds, making the carbon atoms more electrophilic and prone to nucleophilic attack.

Mechanistic Pathways of SNAr Reactions (e.g., Meisenheimer Complexes)

The SNAr mechanism proceeds through a two-step addition-elimination pathway. pressbooks.pub The initial step involves the attack of a nucleophile on the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org This intermediate is a key feature of the SNAr pathway. bris.ac.uk

Recent research suggests that the existence of a stable Meisenheimer complex as a true intermediate may depend on the specific reactants and conditions. bris.ac.uknih.gov In some cases, particularly with less stabilizing electron-withdrawing groups or better leaving groups, the reaction may proceed through a more concerted pathway where the Meisenheimer complex represents a transition state rather than a distinct intermediate. bris.ac.uknih.gov However, for nitro-substituted aryl halides, the formation of a Meisenheimer complex is a widely accepted part of the mechanism. wikipedia.orgbris.ac.uk The stability of this complex is enhanced by the presence of strong electron-withdrawing groups like the nitro group, which can delocalize the negative charge. wikipedia.orgyoutube.com

Reduction Chemistry of the Nitro Group

The nitro group of this compound can be chemically reduced to an amino (-NH₂) group. This transformation is a common and important reaction in organic synthesis. masterorganicchemistry.com

Chemo-selective Reduction to Amino Derivatives

Achieving the selective reduction of the nitro group while preserving the halogen substituents (chloro and fluoro) is a significant aspect of the chemistry of this compound. Various methods have been developed for the chemoselective reduction of nitroarenes in the presence of sensitive functional groups like halogens. organic-chemistry.orgacs.orgnih.gov

One effective method involves catalytic hydrogenation using specific catalysts that favor the reduction of the nitro group over hydrodehalogenation. For instance, sulfided platinum catalysts have been shown to selectively reduce nitro groups in the presence of activated heteroaryl halides under mild conditions. nih.gov Another approach utilizes palladium on carbon (Pd/C) with a hydrogen source like hydrazine (B178648) hydrate, where reaction conditions can be tuned to achieve either selective nitro reduction or total reduction including dehalogenation. nih.gov Metal-free reduction methods have also been developed, offering an environmentally friendly alternative. One such method employs tetrahydroxydiboron (B82485) as a reductant and 4,4'-bipyridine (B149096) as an organocatalyst, which can rapidly and selectively reduce aromatic nitro compounds at room temperature, tolerating halogen substituents. organic-chemistry.orgacs.org

The choice of reducing agent and reaction conditions is critical to ensure the desired outcome. For example, easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of acid are commonly used to reduce nitro groups to amines. masterorganicchemistry.com

Tandem Reactions Involving Nitro Reduction and Cyclization

The reduction of a nitro group can be strategically coupled with an intramolecular cyclization reaction in a single synthetic operation, often referred to as a tandem or domino reaction. This approach is highly efficient as it allows for the construction of complex heterocyclic structures from relatively simple starting materials in one pot.

In the context of this compound derivatives, the reduction of the nitro group to an amino group can be followed by a cyclization event if a suitable electrophilic center is present in the molecule. For example, if the carboxylic acid is converted to an ester or amide bearing a reactive group, the newly formed amino group can act as a nucleophile to attack this group, leading to the formation of a heterocyclic ring system. Stannous chloride is a reagent that has been utilized in such reductive cyclization processes. researchgate.net

Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, has become one of the most widely used methods for the synthesis of biaryl compounds due to its mild reaction conditions and high functional group tolerance. mdpi.comlibretexts.org

The Suzuki-Miyaura reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.org For a substrate like this compound, the chloro group can potentially serve as the leaving group in such a coupling reaction, allowing for the introduction of a new aryl or vinyl substituent at that position.

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of the palladium catalyst and the associated ligands. nih.gov The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity throughout the catalytic cycle, which consists of oxidative addition, transmetalation, and reductive elimination. libretexts.org

For challenging substrates, such as electron-deficient aryl chlorides, the use of electron-rich and sterically bulky phosphine (B1218219) ligands is often necessary to facilitate the oxidative addition step, which is typically the rate-limiting step for aryl chlorides. nih.govresearchgate.net Ligands like SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) have demonstrated remarkable efficacy in promoting the coupling of unreactive aryl chlorides at room temperature or with low catalyst loadings. nih.govresearchgate.net The choice of base and solvent system is also critical for an efficient reaction.

The application of Suzuki-Miyaura coupling to substrates like this compound presents specific challenges and considerations. The presence of multiple electron-withdrawing groups (nitro, fluoro, and carboxylic acid) deactivates the aromatic ring, which can make the oxidative addition of the C-Cl bond to the palladium(0) complex more difficult.

While the Suzuki-Miyaura reaction is known for its broad functional group tolerance, the nitro group can sometimes interfere with the catalytic cycle, although it is generally well-tolerated. mdpi.comresearchgate.net More recently, there have been developments in using the nitro group itself as the coupling partner in Suzuki-Miyaura reactions, which represents a significant expansion of the reaction's scope. mdpi.comorganic-chemistry.org However, in the context of using the chloro group as the leaving group, the primary challenge remains the activation of the C-Cl bond.

The scope of the reaction would depend on the specific catalyst system employed. Highly active catalysts with bulky, electron-rich ligands are generally required to achieve good yields with such deactivated aryl chlorides. nih.govresearchgate.net Limitations may arise from steric hindrance around the coupling site and potential side reactions, such as hydrodehalogenation or catalyst inhibition by the substrate or product. The acidity of the carboxylic acid group may also necessitate the use of a suitable base that does not lead to unwanted side reactions.

Interactive Data Table: Key Factors in Suzuki-Miyaura Coupling of Halogenated Nitrobenzoic Acids

| Factor | Influence on the Reaction | Considerations |

| Catalyst | Governs the efficiency of the catalytic cycle. | Requires highly active Pd(0) source and appropriate ligand. nih.gov |

| Ligand | Modulates the reactivity and stability of the palladium center. | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) are often effective for aryl chlorides. nih.govresearchgate.net |

| Base | Activates the organoboron reagent for transmetalation. | Must be compatible with the acidic proton of the carboxylic acid. |

| Solvent | Affects solubility and the rates of the reaction steps. | Aprotic polar solvents are commonly used. |

| Substrate | Electronic and steric properties influence reactivity. | Electron-withdrawing groups can deactivate the C-Cl bond towards oxidative addition. |

Other Palladium- and Copper-Catalyzed Aryl Functionalizations (e.g., Negishi Coupling, Homocoupling)

Beyond the more common Suzuki and Stille couplings, the highly functionalized aromatic ring of this compound is a potential substrate for other palladium- and copper-catalyzed cross-coupling reactions, such as Negishi coupling and homocoupling reactions. The reactivity of the C-Cl bond is critical in these transformations.

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide catalyzed by a nickel or palladium complex. google.com The reaction is known for its high functional group tolerance and the ability to form C-C bonds involving sp, sp2, and sp3 hybridized carbon atoms. google.com For this compound, the C-Cl bond can potentially undergo oxidative addition to a Pd(0) catalyst, a key step in the catalytic cycle. However, aryl chlorides are generally less reactive than the corresponding bromides or iodides, often requiring more active catalysts, specific ligands (like phosphine ligands), or harsher reaction conditions to proceed efficiently. google.com The strong electron-withdrawing nature of the nitro, fluoro, and carboxyl groups on the ring can enhance the electrophilicity of the carbon attached to the chlorine, potentially facilitating the oxidative addition step.

Homocoupling (Ullmann Reaction): Symmetrical biaryls can be synthesized through the copper-catalyzed homocoupling of aryl halides, a transformation known as the Ullmann reaction. chemicalbook.com This reaction typically requires high temperatures, but the use of more reactive copper sources or specific ligands can allow for milder conditions. chemicalbook.com The reactivity of the aryl halide in Ullmann-type reactions is significantly influenced by the substituents on the aromatic ring. Electron-withdrawing groups can increase the reaction rate. youtube.com Given the polysubstituted and electron-deficient nature of this compound, it is a plausible candidate for copper-mediated homocoupling. Palladium-catalyzed homocoupling of aryl halides is also a well-established method for forming biaryl compounds and could be applicable. organic-chemistry.org

| Reaction Type | Catalyst System | Key Features | Potential Applicability to this compound |

|---|---|---|---|

| Negishi Coupling | Palladium or Nickel complexes | Couples organic halides with organozinc compounds; high functional group tolerance. google.com | Feasible at the C-Cl position, likely requiring specialized ligands and conditions due to the lower reactivity of aryl chlorides. |

| Homocoupling (Ullmann) | Copper (or Palladium) | Forms symmetrical biaryls from aryl halides; reactivity enhanced by electron-withdrawing groups. chemicalbook.comyoutube.com | The electron-deficient nature of the substrate makes it a good candidate for this transformation. |

Electrophilic Aromatic Substitution (EAS) with Deactivating Groups

The benzene ring of this compound is heavily substituted with four electron-withdrawing groups, which significantly impacts its reactivity towards electrophilic aromatic substitution (EAS).

All substituents on the this compound ring are deactivating, meaning they decrease the rate of electrophilic aromatic substitution compared to benzene. google.com They withdraw electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles. researchgate.net However, they differ in their directing effects.

Halogen (Chloro and Fluoro) Substituents: Halogens are deactivating due to their strong inductive electron-withdrawing effect. chemicalbook.com However, they possess lone pairs of electrons that can be donated to the ring via resonance, which stabilizes the carbocation intermediate (the arenium ion) formed during ortho and para attack. Consequently, halogens are classified as ortho-, para-directors, despite being deactivators. chemicalbook.com

Nitro (NO₂) and Carboxyl (COOH) Substituents: The nitro and carboxyl groups are powerful deactivating groups. They withdraw electron density from the aromatic ring by both inductive and resonance effects. organic-chemistry.org This electron withdrawal is most pronounced at the ortho and para positions, making the meta position relatively less deactivated. chemicalbook.com Therefore, the nitro and carboxyl groups are strong meta-directors. organic-chemistry.org

In this compound (numbering C1 as the carboxyl-bearing carbon), the directing effects are as follows:

-COOH (at C1): Directs incoming electrophiles to C3 and C5 (meta positions).

-F (at C3): Directs to C2 and C4 (ortho) and C6 (para).

-Cl (at C4): Directs to C3 and C5 (ortho) and C2, C6 (para).

-NO₂ (at C5): Directs to C1, C3 (meta).

The only available position for substitution is the hydrogen at C6. The directing effects of the substituents converge on this position to varying degrees. The para-directing effect of the fluorine at C3 and a para-directing effect of the chlorine at C4 would favor substitution at C6. However, the overwhelming deactivation of the ring by four electron-withdrawing groups makes any EAS reaction extremely difficult.

The aromatic ring of this compound is extremely deactivated towards electrophiles due to the cumulative effect of the four electron-withdrawing substituents. researchgate.net Consequently, forcing an electrophilic aromatic substitution reaction would require exceptionally harsh conditions, such as the use of very strong electrophiles and high temperatures. tcichemicals.com

The primary competitive factor is the sheer lack of reactivity. The activation energy for the formation of the sigma complex (arenium ion), which is the rate-determining step in EAS, is very high for such an electron-poor ring. google.com Even if a reaction could be forced at the sole available C6 position, the yields would likely be very low. Under severe conditions, side reactions such as decarboxylation or decomposition might occur before substitution. Therefore, from a synthetic standpoint, electrophilic aromatic substitution is not a practical pathway for further functionalizing this molecule. Alternative strategies, such as nucleophilic aromatic substitution (where the electron-withdrawing groups would activate the ring), would be more viable, though they fall outside the scope of this section.

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that can be converted into a variety of other functional groups. Standard transformations include esterification, amidation, and conversion to more reactive acyl derivatives like acyl chlorides and anhydrides.

Esterification of benzoic acids can be achieved through acid-catalyzed reaction with alcohols (Fischer esterification) or by first converting the carboxylic acid to a more reactive intermediate. wikipedia.org Given the presence of strongly deactivating groups, the reactivity of the carboxyl group itself is not significantly diminished for these transformations. Amides are typically prepared from the corresponding acyl chloride. wikipedia.org

Research has demonstrated the successful synthesis of amides and esters from similarly substituted nitrobenzoic acids. For instance, 4-chloro-3-nitro-5-sulfamoylbenzoic acid has been used in the preparation of more complex amide derivatives. chemicalbook.com Similarly, 4-chloro-3-nitrobenzoic acid has been converted to its corresponding ester, 4'-nitrophenyl 4-chloro-3-nitrobenzoate, by first forming the acyl chloride with thionyl chloride and then reacting it with 4-nitrophenol.

The conversion of the carboxylic acid to a more reactive acyl chloride is a common and crucial step for synthesizing esters, amides, and anhydrides. This transformation is readily accomplished using standard chlorinating agents.

Acyl Chloride Formation: Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are common reagents for this conversion, often with a catalytic amount of N,N-dimethylformamide (DMF). youtube.comresearchgate.net For example, 4-chloro-3-nitrobenzoic acid can be converted to 4-chloro-3-nitrobenzoyl chloride by reacting it with oxalyl chloride in dichloromethane (B109758) (DCM) with a catalytic amount of DMF. prepchem.com Similarly, various substituted chlorofluorobenzoic acids have been successfully converted to their acyl chlorides by refluxing with thionyl chloride, sometimes with a DMF catalyst, until gas evolution ceases. google.com

Anhydride (B1165640) Formation: Symmetric anhydrides can be formed by the dehydration of two equivalents of the carboxylic acid, often using a strong dehydrating agent like phosphorus pentoxide. wikipedia.org Alternatively, an unsymmetrical or mixed anhydride can be prepared by reacting an acyl chloride with the carboxylate salt of another carboxylic acid. A common laboratory method involves reacting an acyl chloride with a carboxylic acid. youtube.com For this compound, dehydration or reaction of its acyl chloride derivative with a carboxylate would yield the corresponding anhydride.

| Transformation | Reagent(s) | Product | Typical Conditions |

|---|---|---|---|

| Esterification | Alcohol (R-OH), Acid catalyst | Ester (R-COOR') | Heating with excess alcohol and a strong acid like H₂SO₄. |

| Amidation | Acyl chloride, Amine (R-NH₂) | Amide (R-CONHR') | Reaction of the pre-formed acyl chloride with an amine. |

| Acyl Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Acyl Chloride (R-COCl) | Refluxing with the chlorinating agent, often with catalytic DMF. google.comprepchem.com |

| Anhydride Formation | Dehydrating agent (e.g., P₂O₅) or Acyl Chloride + Carboxylate | Anhydride ((RCO)₂O) | Heating with a dehydrating agent or reaction of the acyl chloride with a carboxylate salt. wikipedia.orgyoutube.com |

Decarboxylation Pathways

The removal of the carboxyl group from this compound represents a significant transformation, yielding products with altered chemical properties and potential applications. While specific studies detailing the decarboxylation of this exact molecule are not extensively documented in the available literature, its reactivity can be inferred from established principles of organic chemistry and studies on structurally analogous compounds. The presence of three electron-withdrawing substituents—a nitro group, a chlorine atom, and a fluorine atom—is expected to significantly influence the facility and pathways of decarboxylation.

Generally, the decarboxylation of aromatic carboxylic acids can be challenging, often requiring high temperatures or the use of catalysts. However, the rate of this reaction is notably enhanced by the presence of electron-withdrawing groups on the aromatic ring, which can stabilize the carbanionic intermediate formed upon the loss of carbon dioxide. In the case of this compound, all three substituents (fluoro, chloro, and nitro) exert an electron-withdrawing inductive effect, which should facilitate the decarboxylation process compared to unsubstituted benzoic acid.

Plausible Decarboxylation Mechanisms:

Two primary pathways can be considered for the decarboxylation of this compound: thermal decarboxylation and catalyzed decarboxylation.

Thermal Decarboxylation: This pathway involves heating the compound, typically in a high-boiling solvent. The strong electron-withdrawing nature of the nitro and halogen substituents would lower the activation energy required for the cleavage of the C-C bond between the aromatic ring and the carboxyl group. The likely product of such a protodecarboxylation would be 1-chloro-2-fluoro-4-nitrobenzene, formed by the replacement of the carboxylic acid group with a proton from the reaction medium.

Catalyzed Decarboxylation: Transition metal catalysts, particularly those based on copper and silver, have been shown to be effective in promoting the decarboxylation of substituted benzoic acids, especially those bearing ortho-substituents. For this compound, the nitro group is ortho to the fluorine and meta to the chlorine, while the fluorine is ortho to the chlorine and the nitro group. The presence of these ortho relationships could allow for chelation with a metal catalyst, facilitating the removal of the carboxyl group. Depending on the reaction conditions and the catalyst used, this could lead to protodecarboxylation to yield 1-chloro-2-fluoro-4-nitrobenzene, or potentially to decarboxylative coupling reactions if a suitable coupling partner is present.

The following table summarizes decarboxylation studies on compounds with substitution patterns that can provide insights into the potential reactivity of this compound.

| Compound | Reaction Conditions | Catalyst | Major Product(s) | Observations |

|---|---|---|---|---|

| 2-Nitrobenzoic acid | Heating in the presence of a copper catalyst. | Copper | Nitrobenzene | The ortho-nitro group facilitates decarboxylation, which is a key mechanistic feature. |

| 4-Nitrobenzoic acid | Standard copper-catalyzed conditions. | Copper | No reaction or low yield of nitrobenzene. | The absence of an ortho-coordinating group makes decarboxylation more difficult compared to the 2-nitro isomer. |

| 2-Chloro-5-nitrobenzoic acid | Heating in dimethyl sulfoxide (B87167) (DMSO) at 120 °C for 16 hours. | Ag₂CO₃ | 1-Chloro-4-nitrobenzene | Demonstrates that halogenated nitrobenzoic acids can undergo catalyzed protodecarboxylation. |

| 4-Chloro-3,5-dinitrobenzoic acid | Dehalogenation observed in the presence of microbial cultures. | Microbial | α-hydroxymuconic semialdehyde | While not a direct decarboxylation, this shows the reactivity of a similarly substituted ring system under specific conditions. |

| 2,3,5,6-Tetrafluoroterephthalic acid | Heating in dimethylformamide (DMF) at 100 °C. | None | 1,2,4,5-Tetrafluorobenzene | Illustrates that polysubstituted halogenated benzoic acids can undergo thermal decarboxylation under relatively mild conditions in a polar aprotic solvent. |

Based on these related studies, it is reasonable to hypothesize that the decarboxylation of this compound would most likely proceed via a catalyzed pathway, potentially with a copper or silver catalyst, to yield 1-chloro-2-fluoro-4-nitrobenzene. Thermal decarboxylation in a high-boiling polar aprotic solvent is also a plausible route, given the activating effect of the multiple electron-withdrawing substituents. Further mechanistic investigations would be necessary to fully elucidate the optimal conditions and pathways for the decarboxylation of this specific compound.

Derivatives and Applications in Advanced Organic Synthesis

Synthesis of Complex Organic Molecules

The strategic placement of reactive sites on the 4-Chloro-3-fluoro-5-nitrobenzoic acid backbone allows for its use in building complex molecular frameworks, including various heterocyclic scaffolds and fused ring systems that are prevalent in pharmacologically active compounds.

The generation of heterocyclic structures is a cornerstone of modern drug discovery. While specific examples utilizing this compound are not extensively documented in publicly available literature, its structural motifs are analogous to those of well-studied isomers used in similar synthetic applications.

The synthesis of benzimidazoles and benzotriazoles often proceeds through the condensation of an o-phenylenediamine (B120857) precursor with a carboxylic acid or its derivative. A common strategy involves the reduction of a nitro group to an amine, which then participates in a cyclization reaction. For a substituted nitrobenzoic acid to be a precursor, it would typically undergo reduction of the nitro group and subsequent reaction with a suitable partner to form the heterocyclic core.

While the isomeric compound, 4-chloro-2-fluoro-5-nitrobenzoic acid, has been documented as a versatile building block for the solid-phase synthesis of benzimidazoles and benzotriazoles, specific literature detailing the use of this compound for these particular scaffolds is not readily found. acs.orgnih.gov The general pathway would involve the initial formation of an amide bond, reduction of the nitro group to an aniline (B41778), and subsequent intramolecular cyclization to yield the benzimidazole (B57391) ring. For benzotriazoles, the process would involve the formation of a diamine intermediate followed by diazotization and cyclization. gsconlinepress.com

Similar to the synthesis of benzimidazoles, the construction of more complex fused ring systems like quinoxalinones and benzodiazepinediones relies on the strategic use of ortho-substituted aniline precursors. Research has demonstrated that 4-chloro-2-fluoro-5-nitrobenzoic acid can be immobilized on a resin and subsequently used to create libraries of quinoxalinones and benzodiazepinediones through a sequence of substitution, reduction, and cyclization steps. acs.orgnih.govresearchgate.net This methodology highlights the utility of such multi-functionalized benzoic acids. However, direct adaptations of these synthetic routes employing the this compound isomer are not explicitly detailed in the available scientific literature.

Purines and related fused imidazo-triazinone systems represent another important class of heterocycles. Their synthesis often involves the construction of an imidazole (B134444) ring fused to a pyrimidine (B1678525) or triazine core. The synthesis of complex fused systems such as imidazo[4,5-e] acs.orgnih.govthiazino[2,3-c] acs.orgnih.govtriazines has been achieved through multi-step sequences involving skeletal rearrangements. nih.gov However, the scientific literature sourced does not provide specific examples of using this compound as a direct precursor for purine (B94841) or imidazo[4,5-d] acs.orgnih.govtriazinone derivatives.

Pyrrolobenzodiazepines (PBDs) are a class of DNA-interactive agents with significant antineoplastic activity. nih.gov A common feature in the synthesis of many PBDs is the use of an anthranilic acid or a 2-nitrobenzoic acid derivative as a key building block for the benzodiazepine (B76468) portion of the molecule. nih.gov The general synthetic approach involves coupling the 2-nitrobenzoic acid with L-proline or a derivative, followed by reduction of the nitro group and subsequent cyclization to form the diazepine (B8756704) ring.

While this established synthetic paradigm exists, specific examples detailing the incorporation of this compound into a PBD scaffold are not present in the surveyed literature. However, related nitrobenzamide structures have been synthesized from similar precursors. For instance, 4-chloro-3-nitrobenzoic acid has been used to prepare 4'-nitrophenyl 4-chloro-3-nitrobenzoate, demonstrating the formation of an ester linkage (a variant of an amide bond) from the carboxylic acid group. rsc.org

| Functional Group | Reaction Type | Potential Product Class | General Significance |

|---|---|---|---|

| Carboxylic Acid | Amidation / Esterification | Amides / Esters | Key step for coupling to other molecules, including amino acids or alcohols. |

| Nitro Group | Reduction | Anilines | Creates a nucleophilic amino group, essential for the formation of N-heterocycles. |

| Fluoro/Chloro Group | Nucleophilic Aromatic Substitution (SNAr) | Substituted Benzoic Acids | Allows for the introduction of various nucleophiles to build molecular complexity. |

Heterocyclic Scaffolds and Fused Ring Systems

Role as a Versatile Intermediate in Medicinal Chemistry

This compound is a quintessential example of a versatile intermediate or building block in medicinal chemistry. Its value stems from the presence of three distinct functional groups that can be manipulated selectively or in concert to generate a wide array of more complex molecules. The chloro and fluoro substituents, being halogens, can serve as leaving groups in nucleophilic aromatic substitution reactions, particularly given the activating effect of the ortho/para nitro group.

The nitro group is arguably one of the most versatile functional groups in aromatic chemistry. Its strong electron-withdrawing nature facilitates SNAr reactions, and its facile reduction to an amine provides a gateway to a vast number of derivatives. The resulting aniline is a fundamental precursor for the synthesis of countless heterocyclic systems, including those mentioned previously, which form the core of many pharmaceutical agents. The carboxylic acid function provides a handle for forming amide or ester bonds, enabling the molecule to be linked to other fragments or pharmacophores. This multi-functionality allows chemists to design convergent synthetic routes, building complexity efficiently.

| Target Heterocycle | General Precursor Type | Key Transformation | Relevance of this compound |

|---|---|---|---|

| Benzimidazoles | o-Phenylenediamine | Nitro reduction, Cyclization | Potential precursor following reduction, though specific examples are not cited. |

| Benzotriazoles | o-Phenylenediamine | Nitro reduction, Diazotization, Cyclization | Potential precursor, but direct synthetic routes are not documented in sourced literature. gsconlinepress.com |

| Quinoxalinones | o-Phenylenediamine | Nitro reduction, Condensation/Cyclization | Potential precursor; isomer 4-chloro-2-fluoro-5-nitrobenzoic acid is a known building block. acs.org |

| Pyrrolobenzodiazepines (PBDs) | 2-Nitrobenzoic Acid | Amide coupling, Nitro reduction, Cyclization | Falls into the general class of PBD precursors, but specific use is not detailed. nih.gov |

Precursor for Active Pharmaceutical Ingredients and Drug Leads

This compound serves as a crucial intermediate in the creation of active pharmaceutical ingredients (APIs) and drug leads. Its structural framework is particularly suited for the synthesis of heterocyclic compounds, which are a cornerstone of many therapeutic agents. The strategic placement of its functional groups allows for sequential reactions to build complex molecular architectures.

One of the key applications of similar fluorinated nitrobenzoic acids is in the synthesis of benzimidazoles. chemicalbook.com Benzimidazoles are a class of heterocyclic compounds that exhibit a wide range of pharmacological activities and are found in several marketed drugs. The reactivity of this compound makes it an ideal candidate for the synthesis of novel benzimidazole derivatives, which could lead to the discovery of new therapeutic agents with applications as antimicrobials, opioids, antipsychotics, and antihistamines. chemicalbook.com

Furthermore, this compound is a valuable building block in heterocyclic oriented synthesis (HOS), a strategy used to create libraries of diverse heterocyclic molecules for drug discovery. acs.org Its ability to undergo various chemical transformations allows for the generation of a wide array of scaffolds, including benzotriazoles, quinoxalinones, and benzodiazepinediones, which are important pharmacophores in medicinal chemistry. acs.org

Table 1: Heterocyclic Scaffolds from 4-Chloro-2-fluoro-5-nitrobenzoic Acid This table is based on the synthetic potential of the closely related compound 4-Chloro-2-fluoro-5-nitrobenzoic acid.

| Heterocyclic Scaffold | Potential Therapeutic Applications |

|---|---|

| Benzimidazoles | Antimicrobial, Antiviral, Anticancer |

| Benzotriazoles | Anticancer, Antiviral, Anti-inflammatory |

| Quinoxalinones | Antibacterial, Antiviral, Anticancer |

| Benzodiazepinediones | Anxiolytic, Anticonvulsant, Sedative |

Synthesis of Compounds with Potential Biological Activities (e.g., Antidiabetic, Antitubercular)

The chemical scaffold of this compound is a valuable starting point for the synthesis of novel compounds with a range of potential biological activities, including antidiabetic and antitubercular effects.

In the realm of antidiabetic research, derivatives of substituted chloronitrobenzoic acids have shown promise. For instance, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, synthesized from a related starting material, demonstrated inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov This suggests that derivatives of this compound could be explored for the development of new antidiabetic agents.

With regard to infectious diseases, the development of new antitubercular agents is a global health priority. Fluorinated compounds and quinazolinone derivatives have garnered significant interest in this area. dovepress.commdpi.com While direct synthesis of antitubercular compounds from this compound is not extensively documented, its structure contains key elements—a halogenated and nitrated benzene (B151609) ring—that are present in various potent antimicrobial agents. The synthesis of quinazolinone derivatives, which have shown significant antitubercular activity, often involves precursors with similar substitution patterns. dovepress.com Therefore, this compound represents a promising starting material for the development of new antitubercular drug candidates.

Table 2: Potential Biological Activities of this compound Derivatives

| Therapeutic Area | Rationale |

|---|---|

| Antidiabetic | Derivatives of related chloronitrobenzoic acids have shown α-glucosidase inhibitory activity. nih.gov |

| Antitubercular | The fluorinated and nitrated scaffold is a key feature in some antimicrobial compounds. It is a potential precursor for antitubercular quinazolinones. dovepress.commdpi.com |

Ligand Synthesis for Metal Complexes in Medicinal Applications

The field of medicinal inorganic chemistry has seen a rise in the use of metal complexes as therapeutic agents. juniperpublishers.com These complexes offer unique geometries, redox properties, and kinetic characteristics that can be fine-tuned for specific biological targets. This compound, with its carboxylic acid and nitro groups, is well-suited to act as a ligand, binding to metal centers to form stable complexes.

The carboxylic acid group can deprotonate to form a carboxylate, which is an excellent coordinating agent for a variety of metal ions. The nitro group can also participate in coordination, further stabilizing the metal complex. The resulting metal complexes could have applications in various therapeutic areas, including as anticancer, anti-inflammatory, or anti-infective agents. juniperpublishers.com The design of such complexes allows for the modulation of the drug's properties, such as its solubility, stability, and ability to interact with biological molecules. While specific metal complexes of this compound for medicinal applications are not yet widely reported, the potential for this compound to serve as a versatile ligand in the development of new metallodrugs is significant.

Contribution to Material Science and Polymer Chemistry

Beyond its applications in medicinal chemistry, this compound is a valuable building block in the field of material science and polymer chemistry. Its rigid aromatic structure and reactive functional groups allow for its incorporation into a variety of advanced materials.

Building Block for the Synthesis of Advanced Materials with Specific Properties

The unique electronic properties of this compound, stemming from the presence of electron-withdrawing chloro, fluoro, and nitro groups, make it an attractive component for the synthesis of advanced materials. These materials can be designed to have specific optical, electronic, or thermal properties. For example, the incorporation of this compound into larger molecular structures could lead to the development of novel organic semiconductors, nonlinear optical materials, or thermally stable polymers. The versatility of its chemical handles allows for its integration into different material architectures, from small molecules to extended polymeric networks.

Incorporation into Functional Polymers and Liquid Crystals

The structure of this compound lends itself to the synthesis of functional polymers and liquid crystals. In polymer chemistry, it can be used as a monomer or a modifying agent to impart specific properties to a polymer chain. For instance, a related compound, 4-fluoro-3-nitrobenzoic acid, can be attached to polymers to create block-copolymers, which can self-assemble into structures like polymersomes for drug delivery applications. ossila.com

In the field of liquid crystals, the rigid, rod-like shape of molecules derived from this compound is advantageous. Research on similar chloro-nitrobenzoic acids has demonstrated their use in the synthesis of bent-core (or "banana") liquid crystals, which exhibit unique and interesting mesophases. These materials are of interest for their potential applications in advanced display technologies and optical devices. The specific substitutions on the aromatic ring of this compound can be used to influence the mesomorphic properties of the resulting liquid crystalline materials.

Advanced Spectroscopic and Structural Characterization of 4 Chloro 3 Fluoro 5 Nitrobenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) and Carbon-¹³ (¹³C) NMR for Aromatic Systems and Substituent Identification

In the ¹H NMR spectrum of 4-Chloro-3-fluoro-5-nitrobenzoic acid, the aromatic region (typically δ 6.5-8.0 ppm) is of primary interest. libretexts.org The benzene (B151609) ring has two protons. Due to the substitution pattern, these protons are not equivalent and are expected to appear as distinct signals. The powerful electron-withdrawing effects of the nitro, chloro, and fluoro substituents, along with the carboxylic acid group, will significantly deshield these protons, shifting their resonances downfield. The proton at the C2 position is expected to couple with the fluorine atom at C3, resulting in a doublet. The proton at the C6 position would likely appear as a singlet, or a very finely split multiplet due to long-range couplings.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Aromatic carbons typically resonate in the δ 120-150 ppm range. libretexts.orgdocbrown.info For this compound, seven distinct signals are expected, corresponding to the seven carbon atoms. The carbon atom of the carboxylic acid group (C=O) will appear significantly downfield, typically above δ 165 ppm. The carbons directly attached to the electronegative substituents (C3, C4, C5) will show characteristic shifts influenced by these groups. Specifically, the carbon bonded to fluorine (C3) will exhibit a large one-bond coupling constant (¹JCF).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| H2 | ~8.0 - 8.5 | - | Doublet (due to J-coupling with ¹⁹F) |

| H6 | ~8.2 - 8.7 | - | Singlet or finely split multiplet |

| C1 (C-COOH) | - | ~125 - 130 | Singlet |

| C2 (C-H) | - | ~120 - 125 | Doublet (due to J-coupling with ¹⁹F) |

| C3 (C-F) | - | ~155 - 160 (¹JCF ≈ 250 Hz) | Doublet |

| C4 (C-Cl) | - | ~130 - 135 | Singlet |

| C5 (C-NO₂) | - | ~145 - 150 | Singlet |

| C6 (C-H) | - | ~115 - 120 | Singlet |

| COOH | ~11 - 13 | ~165 - 170 | Singlet |

Note: These are predicted values based on substituent effects and data from analogous compounds. Actual experimental values may vary.

Fluorine (¹⁹F) NMR for Chemical Shift Analysis of Fluorinated Moieties

¹⁹F NMR is a highly sensitive technique used specifically for the analysis of fluorine-containing compounds. The chemical shift of a fluorine nucleus is very sensitive to its electronic environment. alfa-chemistry.com The typical range for organofluorine compounds is broad, often from -50 to -250 ppm relative to a CFCl₃ standard. ucsb.educolorado.edu

For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The fluorine atom at the C3 position is flanked by a chlorine atom and is on a benzene ring with strong electron-withdrawing nitro and carboxylic acid groups. These electron-withdrawing groups decrease the electron density around the fluorine nucleus, causing a deshielding effect and a shift to a less negative (downfield) value compared to fluoroaromatics with electron-donating groups. alfa-chemistry.com The chemical shift for the fluorine in this compound is anticipated to be in the range of -100 to -130 ppm.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Structural Assignment

Two-dimensional (2D) NMR techniques are indispensable for the complete and unambiguous assignment of all proton and carbon signals, especially in complex molecules. scribd.comresearchgate.net

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically over two or three bonds. youtube.comsdsu.edu In this compound, a COSY experiment would be used to confirm through-bond coupling between the aromatic protons, although in this specific structure, the protons are too far apart to show a typical ortho, meta, or para coupling. However, it would definitively show the absence of such correlations, confirming their isolated positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. youtube.comsdsu.edu An HSQC spectrum would show a cross-peak connecting the ¹H signal of H2 to the ¹³C signal of C2, and another cross-peak from the H6 signal to the C6 signal. This allows for the direct and certain assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds (²JCH and ³JCH). youtube.comsdsu.edu HMBC is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular framework. For instance, the proton at H2 would show correlations to the quaternary carbons C1, C3, and C4. The proton at H6 would show correlations to C1, C4, and C5. The carboxylic acid proton would correlate to C1 and the carbonyl carbon. These long-range correlations provide definitive proof of the substituent positions on the aromatic ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a compound. The molecular formula of this compound is C₇H₃ClFNO₄. HRMS would be used to confirm this composition by matching the experimentally measured exact mass with the theoretically calculated mass.

Table 2: HRMS Data for this compound

| Property | Value |

| Molecular Formula | C₇H₃ClFNO₄ |

| Calculated Monoisotopic Mass | 218.97346 Da |

| Expected [M-H]⁻ ion (m/z) | 217.96618 |

| Expected [M+H]⁺ ion (m/z) | 219.98074 |

Data sourced from PubChem. uni.lu

An experimental HRMS measurement yielding a mass that corresponds to this calculated value within a very small error margin (e.g., < 5 ppm) provides strong evidence for the proposed elemental formula.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion, fragmenting it, and then analyzing the resulting product ions. unt.edu This technique is instrumental in elucidating the structure of a molecule by examining its fragmentation pathways. ncsu.edunih.gov

For this compound, the precursor ion (e.g., the deprotonated molecule [M-H]⁻ at m/z 217.97) would be isolated and subjected to collision-induced dissociation (CID). unt.edu The resulting fragmentation pattern would be characteristic of the molecule's structure. Plausible fragmentation pathways for aromatic carboxylic acids often involve the loss of small neutral molecules. libretexts.org

A proposed fragmentation pathway could include:

Loss of CO₂ (44 Da): A common fragmentation for carboxylic acids, leading to a C₆H₃ClFNO₂⁻ fragment.

Loss of NO₂ (46 Da): Cleavage of the nitro group, resulting in a C₇H₃ClFO₂⁻ fragment.

Loss of HCl (36 Da): Elimination of hydrogen chloride.

Loss of CO (28 Da): Often occurs after an initial fragmentation, such as the loss of a hydroxyl radical.

Analysis of these fragment ions allows for the confirmation of the presence and connectivity of the different functional groups on the aromatic ring. For instance, the observation of a neutral loss of 44 Da is a strong indicator of a carboxylic acid moiety. unt.edu

X-ray Diffraction (XRD) Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal. Although a crystal structure for this compound has not been reported, analysis of its derivatives, such as 4-chloro-3-nitrobenzoic acid and 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, offers significant insights into its likely solid-state conformation, crystal packing, and intermolecular interactions.

Based on the analysis of related structures, the molecule of this compound is expected to be largely planar, with the carboxyl and nitro groups potentially twisted out of the plane of the benzene ring to varying degrees. For instance, in 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, the carboxyl group is twisted out of the mean plane of the benzene ring by 22.9°, while the nitro group is oriented nearly perpendicular, with a tilt angle of 85.38°. This significant rotation of the nitro group is a common feature in sterically hindered nitrobenzoic acids.

The crystal packing of these molecules is typically dominated by the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups. These dimers then arrange into more extended structures, such as molecular tapes or layered sheets, through weaker intermolecular interactions. In the case of 4-chloro-3-nitrobenzoic acid, the molecules form centrosymmetric dimers which are further connected by C—H⋯O hydrogen bonds to create molecular tapes.

A similar packing motif can be anticipated for this compound, where the primary structural unit would be the carboxylic acid dimer. The arrangement of these dimers would then be influenced by the presence and orientation of the chloro, fluoro, and nitro substituents.

| Compound | Key Conformational Features | Crystal Packing Motif |

| 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid | Carboxyl group twisted 22.9° from benzene ring plane; Nitro group twisted 85.38° | - |

| 4-Chloro-3-nitrobenzoic acid | Molecules form centrosymmetric dimers | Dimers connected by C—H⋯O hydrogen bonds to form molecular tapes |

This table presents data for derivatives to infer the properties of this compound.

The primary intermolecular interaction governing the crystal structure of this compound and its derivatives is the strong O—H⋯O hydrogen bond between the carboxylic acid groups, leading to the formation of dimers. The O—H⋯O bond distance in these types of dimers is typically around 2.6 Å.

In addition to this primary interaction, other weaker interactions play a crucial role in stabilizing the crystal lattice. These include C—H⋯O hydrogen bonds, where a hydrogen atom attached to the aromatic ring interacts with an oxygen atom of a nitro or carboxyl group on an adjacent molecule. For example, in 4-chloro-3-nitrobenzamide (B92726), intermolecular N-H⋯O and C-H⋯O hydrogen bonds link the molecules.

| Interaction Type | Description | Example from Derivatives |

| O—H⋯O Hydrogen Bond | Strong interaction between carboxylic acid groups, forming dimers. | Centrosymmetric dimers in 4-chloro-3-nitrobenzoic acid. |

| C—H⋯O Hydrogen Bond | Weaker interaction between aromatic C-H and oxygen atoms of nitro/carboxyl groups. | Connects dimers into molecular tapes in 4-chloro-3-nitrobenzoic acid. |

| Halogen Bond | Potential C—Cl⋯O and C—F⋯O interactions. | - |

| π–π Stacking | Interaction between aromatic rings of adjacent molecules. | Observed in 4-chloro-3-nitrobenzamide with a centroid-centroid distance of 3.803 Å. |

This table presents data for derivatives to infer the properties of this compound.

In the solid state, the substituents on the benzene ring, particularly the nitro and carboxyl groups, can exhibit rotational disorder or conformational flexibility. This is often influenced by the steric environment and the nature of the intermolecular interactions. For instance, in the crystal structure of 4-chloro-3-nitrobenzoic acid, disorder of the hydrogen atom in the O—H⋯O hydrogen bond has been suggested.

The nitro group is particularly prone to rotational disorder due to its relatively low rotational barrier. The degree of twisting of the nitro and carboxyl groups out of the benzene ring plane is a key aspect of the molecule's conformation and can be influenced by crystal packing forces. In the case of 2-chloro-3-nitro-5-(trifluoromethyl)benzamide, one of the two molecules in the asymmetric unit exhibits partial rotational disorder of the trifluoromethyl group. For this compound, it is plausible that the nitro group, and to a lesser extent the carboxyl group, could adopt slightly different rotational positions within the crystal lattice, potentially leading to observable disorder in an X-ray diffraction experiment.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and how they are influenced by their chemical environment.

The IR and Raman spectra of this compound are expected to be rich with characteristic bands corresponding to its various functional groups. By analyzing the spectra of related compounds, such as 4-chloro-3-nitrobenzoic acid, we can predict the approximate positions of these key vibrational modes.

The most prominent features in the IR spectrum would be the vibrations of the carboxylic acid group. A broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded dimers. The C=O stretching vibration of the carboxylic acid will appear as a strong band, typically around 1700 cm⁻¹.

The nitro group will also give rise to two distinct and strong stretching vibrations: the asymmetric stretch (ν_as(NO₂)) usually found between 1500 and 1560 cm⁻¹, and the symmetric stretch (ν_s(NO₂)) appearing in the 1335-1370 cm⁻¹ range.

The aromatic ring itself will produce several characteristic bands. The C-H stretching vibrations are expected above 3000 cm⁻¹. The C=C stretching vibrations within the ring typically appear in the 1400-1600 cm⁻¹ region. The presence of halogen substituents will also be evident. The C-Cl stretching vibration is generally observed in the 600-800 cm⁻¹ range, while the C-F stretch is expected at higher wavenumbers, typically between 1000 and 1400 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Carboxylic Acid | O-H stretch (in dimer) | 2500 - 3300 (broad) |

| C=O stretch | ~1700 | |

| Nitro Group | Asymmetric stretch (ν_as(NO₂)) | 1500 - 1560 |

| Symmetric stretch (ν_s(NO₂)) | 1335 - 1370 | |

| Aromatic Ring | C-H stretch | >3000 |

| C=C stretch | 1400 - 1600 | |

| Halogen Substituents | C-F stretch | 1000 - 1400 |

| C-Cl stretch | 600 - 800 |

This table presents predicted data for this compound based on general spectroscopic principles and data from related compounds.

The positions and intensities of the characteristic vibrational bands are sensitive to the electronic effects of the substituents on the benzene ring. The chloro, fluoro, and nitro groups are all electron-withdrawing, which will influence the vibrational frequencies of the aromatic ring and the carboxylic acid group.

The electron-withdrawing nature of these substituents will likely cause a shift in the C=O stretching frequency of the carboxylic acid to a higher wavenumber compared to unsubstituted benzoic acid. This is due to the inductive effect which strengthens the C=O bond.

The positions of the C=C stretching bands of the aromatic ring will also be affected by the substitution pattern. The presence of multiple electron-withdrawing groups can lead to a complex pattern of bands in the 1400-1600 cm⁻¹ region.

Electronic Absorption and Emission Spectroscopy

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific experimental or theoretical studies on the electronic absorption and emission properties of this compound. Consequently, a detailed analysis based on direct research findings for this particular compound cannot be provided at this time. The following sections outline the general principles and expected spectroscopic behavior based on the structural features of the molecule, drawing from established knowledge of similar aromatic compounds.

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital, typically the Highest Occupied Molecular orbital (HOMO), to a higher energy molecular orbital, the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the absorbed light corresponds to the energy gap between these orbitals.

For an aromatic compound like this compound, the electronic spectrum is expected to be dominated by π → π* transitions associated with the benzene ring. The presence of substituents on the ring significantly influences the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands.

The key structural features of this compound that would affect its UV-Vis spectrum are:

The Benzoic Acid Core: Benzoic acid itself typically exhibits characteristic absorption bands related to the π-system of the benzene ring.

Electron-Withdrawing Groups: The nitro group (-NO2), chloro (-Cl), and fluoro (-F) groups are all electron-withdrawing. These groups can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the π → π* transitions. The strong electron-withdrawing nature of the nitro group, in particular, is known to extend the conjugation of the π-system, which generally leads to a red shift in the absorption spectrum.

Conjugation Effects: The carboxylic acid group and the nitro group are conjugated with the benzene ring. This extended π-system lowers the HOMO-LUMO energy gap, resulting in absorption at longer wavelengths compared to unsubstituted benzene.

While specific absorption maxima for this compound are not documented in the available literature, a theoretical estimation based on analogous compounds would be necessary to predict its UV-Vis spectrum. For instance, studies on other substituted nitrobenzoic acids could provide a basis for comparison.

Interactive Data Table: Expected Electronic Transitions and Influencing Factors

| Type of Transition | Involved Orbitals | Expected Wavelength Region | Substituent Influence |

| π → π | π (bonding) to π (antibonding) | UV region (typically 200-400 nm) | The nitro, chloro, and fluoro groups are expected to cause a bathochromic shift. |

| n → π | Non-bonding (lone pair) to π (antibonding) | Longer wavelength, often with lower intensity | The oxygen atoms of the nitro and carboxyl groups have lone pairs, making this transition possible. |

Photophysical Properties of Coordination Complexes Incorporating Related Ligands

The carboxylate group of this compound makes it a potential ligand for forming coordination complexes with metal ions. The photophysical properties, such as fluorescence or phosphorescence, of such complexes are of significant interest in materials science and bio-imaging.

The emission properties of a coordination complex are influenced by several factors:

The Nature of the Metal Ion: The choice of metal ion is crucial. Lanthanide ions, for example, are known for their sharp, line-like emission bands, while transition metals can exhibit a range of photophysical behaviors.

Ligand-to-Metal Charge Transfer (LMCT): In these transitions, an electron is excited from a ligand-based orbital to a metal-centered orbital.

Metal-to-Ligand Charge Transfer (MLCT): Here, an electron moves from a metal-based orbital to a ligand-centered orbital.

Intraligand Transitions: These are electronic transitions that are localized on the ligand itself, similar to those observed in the free ligand.

Research on coordination complexes of structurally related nitrobenzoic acids has shown that these ligands can act as "antennas," absorbing light and transferring the energy to the metal center, which then emits light. The efficiency of this energy transfer process is a key determinant of the complex's luminescence.

Although no specific studies on coordination complexes of this compound are available, research on complexes with other nitro-containing ligands indicates that they can be valuable in the development of new materials with interesting optical properties. The electron-withdrawing substituents on the aromatic ring of this compound would likely influence the energy levels of the ligand's orbitals and, consequently, the photophysical properties of its coordination complexes.

Computational Chemistry and Theoretical Investigations of 4 Chloro 3 Fluoro 5 Nitrobenzoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

No published studies were found that detail the electronic structure, molecular orbitals (such as HOMO and LUMO energies), or atomic charge distribution for 4-Chloro-3-fluoro-5-nitrobenzoic acid.

There are no available computational studies that predict the NMR chemical shifts or other spectroscopic parameters for this compound.

Information regarding the calculated energetic profiles for reaction pathways, including transition state energies, for this compound is not available in the scientific literature.

Molecular Docking and Dynamics Simulations

There are no specific molecular docking or dynamics simulation studies published for any biologically active derivatives of this compound that would describe their interactions with biological receptors.

Specific computational studies on the conformational analysis, identification of stable conformers, and their relative energies for this compound have not been reported.

Quantitative Structure-Activity/Reactivity Relationship (QSAR/QRAR) Studies

Computational models and quantum chemical calculations offer a powerful approach to understanding the intricate relationship between the structure of this compound and its chemical behavior. These studies are fundamental in predicting reaction outcomes and designing synthetic pathways.

Elucidation of Substituent Effects on Chemical Transformations and Selectivity

The reactivity of the benzene (B151609) ring in this compound is profoundly influenced by the electronic properties of its three substituents: a chloro group (-Cl), a fluoro group (-F), and a nitro group (-NO₂), in addition to the carboxylic acid group (-COOH). These groups collectively modulate the electron density of the aromatic ring, thereby affecting its susceptibility to electrophilic and nucleophilic attack.

The chloro, fluoro, and nitro groups are all electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. libretexts.org The deactivating strength of these groups generally follows the order: -NO₂ > -Cl > -F. The carboxylic acid group is also a deactivating, meta-directing substituent. libretexts.org

Key Substituent Effects: